molecular formula C17H14O5 B1145140 epi-(-)-Strigolactone GR24 CAS No. 188062-51-3

epi-(-)-Strigolactone GR24

Cat. No.: B1145140
CAS No.: 188062-51-3
M. Wt: 298.29 g/mol
InChI Key: XHSDUVBUZOUAOQ-VEEPAONSSA-N
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Description

epi-(-)-Strigolactone GR24: is a synthetic analog of strigolactones, a class of plant hormones that play a crucial role in regulating plant growth and development. Strigolactones are involved in various physiological processes, including the inhibition of shoot branching, the promotion of symbiotic relationships with arbuscular mycorrhizal fungi, and the stimulation of seed germination in parasitic plants. This compound is widely used in scientific research to study the biological functions and mechanisms of strigolactones.

Mechanism of Action

Target of Action

Epi-(-)-Strigolactone GR24, a synthetic analogue of strigolactones (SLs), primarily targets the plant’s hormonal system . SLs are known to modulate plant responses under nutrient-deficient conditions, particularly phosphate (Pi) starvation . They also play a crucial role in promoting the association with beneficial microorganisms in the rhizosphere .

Mode of Action

The mode of action of this compound involves its interaction with the plant’s hormonal system and its response to nutrient deficiency. A short-term pulse of this compound promotes SL accumulation and the expression of Pi starvation markers in plants under Pi deprivation . It also increases SL production and the expression of Pi starvation markers under normal Pi conditions, with its effect being dependent on the endogenous SL levels .

Biochemical Pathways

This compound affects the biochemical pathways related to Pi starvation signaling in plants. It promotes the levels of metabolites associated with plant responses to Pi limitation, thus partially mimicking the pattern observed under Pi deprivation . This suggests an endogenous role for SLs as Pi starvation signals .

Pharmacokinetics

It is known that the compound’s effects are dependent on the endogenous levels of sls

Result of Action

The application of this compound results in increased SL production and the expression of Pi starvation markers, both under Pi deprivation and normal Pi conditions . This leads to changes in the root metabolic profile, promoting the levels of metabolites associated with plant responses to Pi limitation .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as nutrient availability. For instance, its effects are more pronounced under conditions of Pi deprivation . It also exhibits effects under normal pi conditions, suggesting that it can modulate plant responses to nutrient availability in various environmental contexts .

Biochemical Analysis

Biochemical Properties

Epi-(-)-Strigolactone GR24 participates in various biochemical reactions, primarily by interacting with specific receptors and enzymes. One of the key receptors it interacts with is the D14 protein, which is involved in the perception and signal transduction of strigolactones. Upon binding to D14, this compound undergoes hydrolysis, leading to the formation of an active intermediate that interacts with other proteins, such as MAX2, to regulate downstream signaling pathways . Additionally, this compound has been shown to interact with KAI2 proteins, which are involved in the perception of karrikins and strigolactones in plants .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In plant cells, it influences cell division, elongation, and differentiation, thereby affecting overall plant architecture. This compound also modulates cell signaling pathways, such as the auxin signaling pathway, by regulating the expression of genes involved in auxin transport and response . Furthermore, it impacts cellular metabolism by altering the levels of metabolites associated with nutrient uptake and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the D14 receptor, followed by hydrolysis and the formation of an active intermediate. This intermediate interacts with the F-box protein MAX2, leading to the ubiquitination and degradation of target proteins that repress strigolactone signaling . This process ultimately results in the activation of downstream genes involved in plant development and stress responses. Additionally, this compound can bind to KAI2 proteins, which further modulate its effects on plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are influenced by factors such as light, temperature, and pH. Studies have shown that this compound remains stable under controlled conditions but can degrade over time when exposed to light and high temperatures . Long-term exposure to this compound has been observed to cause sustained changes in gene expression and cellular metabolism, indicating its lasting impact on plant physiology .

Dosage Effects in Animal Models

While this compound is primarily studied in plant systems, its effects in animal models have also been explored. Different dosages of this compound can lead to varying effects on cellular function and metabolism. At low doses, it may promote beneficial interactions with symbiotic microorganisms, while high doses can result in toxic effects and inhibit growth . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant response in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nutrient uptake and stress responses. It interacts with enzymes such as cytochrome P450 monooxygenases, which are involved in the biosynthesis and metabolism of strigolactones . Additionally, this compound affects metabolic flux by altering the levels of key metabolites, such as sugars and amino acids, which are essential for plant growth and development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes . The localization and accumulation of this compound within different tissues are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and plasma membrane. Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . For example, the presence of specific targeting signals can direct this compound to the nucleus, where it can interact with transcription factors and regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epi-(-)-Strigolactone GR24 involves several key steps, including the formation of the tricyclic lactone core and the attachment of the butenolide ring. One common synthetic route involves the palladium-catalyzed ortho-selective olefination of substituted N-Boc phenylalanine, followed by a decarboxylative Giese radical cyclization . The reaction conditions typically include the use of palladium catalysts, base, and appropriate solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: epi-(-)-Strigolactone GR24 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry: epi-(-)-Strigolactone GR24 is used as a model compound to study the chemical properties and reactivity of strigolactones. It helps in understanding the synthesis, stability, and degradation pathways of these molecules.

Biology: In biological research, this compound is used to investigate the role of strigolactones in plant development, including their effects on shoot branching, root architecture, and symbiotic interactions with fungi.

Medicine: Research on this compound has potential implications in medicine, particularly in understanding the molecular mechanisms of hormone signaling and its impact on plant-derived pharmaceuticals.

Industry: In agriculture, this compound is used to develop strategies for controlling parasitic weeds and improving crop yields by modulating plant hormone levels.

Comparison with Similar Compounds

    (+)-GR24: Another synthetic analog of strigolactones with similar biological activities.

    Natural Strigolactones: These include compounds like strigol, orobanchol, and sorgolactone, which are naturally occurring in plants.

Uniqueness: epi-(-)-Strigolactone GR24 is unique due to its synthetic origin and its ability to mimic the biological activities of natural strigolactones with higher stability and activity

Properties

CAS No.

188062-51-3

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

(3E,3aS,8bR)-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one

InChI

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m0/s1

InChI Key

XHSDUVBUZOUAOQ-VEEPAONSSA-N

Isomeric SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3CC4=CC=CC=C4[C@@H]3OC2=O

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O

Synonyms

(3E,3aS,8bR)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one;  [3aS-[3E(S*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2

Origin of Product

United States

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